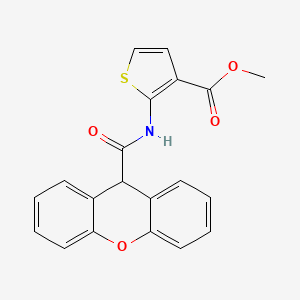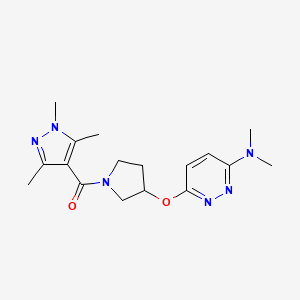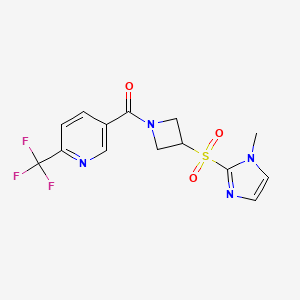![molecular formula C21H19NO3 B2870439 N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide CAS No. 1798486-44-8](/img/structure/B2870439.png)
N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Xanomeline can be synthesized by esterification of 5-amino-1,2,3,4-tetrahydro-2-benzazepin-3-one with (E)-3-(furan-3-yl)prop-2-enoic acid followed by a Hoffman degradation reaction. A series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones was synthesized via multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis
The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type . This suggests a σ to σ* transition .Chemical Reactions Analysis
The wide range of triketones, formed through the oxidation of the corresponding Michael adducts, could be involved in the cyclization . This cyclization step is related to the Paal–Knorr synthesis, but the furan ring formation is accompanied in this case by a formal shift of the double bond through the formation of a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system or its surrogate .Aplicaciones Científicas De Investigación
- Antipsychotic Properties Initially synthesized as an antipsychotic drug, Xanomeline has shown promise in treating psychotic disorders by modulating muscarinic receptors. Its mechanism of action involves binding to M1 and M4 muscarinic receptors, which can impact cognitive function and mood regulation.
- Xanomeline’s affinity for muscarinic receptors makes it a potential candidate for enhancing cognitive function. Researchers have explored its use in Alzheimer’s disease, where cholinergic dysfunction plays a crucial role. By activating muscarinic receptors, Xanomeline may improve memory and cognitive deficits .
- OAB is characterized by frequent and urgent urination. Xanomeline’s muscarinic receptor agonism can enhance bladder muscle contractions, potentially alleviating symptoms associated with OAB .
- Some studies suggest that Xanomeline may have analgesic effects. By targeting muscarinic receptors, it could modulate pain perception and provide relief in certain pain conditions .
- Activation of muscarinic receptors by Xanomeline may contribute to anti-inflammatory responses. Researchers are investigating its role in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
- Xanomeline’s muscarinic receptor activation may have neuroprotective effects. It has been studied in models of Parkinson’s disease and other neurodegenerative conditions. By promoting cholinergic signaling, it could potentially slow disease progression .
- Muscarinic receptors are abundant in the gastrointestinal tract. Xanomeline’s modulation of these receptors may impact gut motility, making it relevant for conditions like irritable bowel syndrome (IBS) or gastroparesis .
Cognitive Enhancement and Alzheimer’s Disease
Treatment of Overactive Bladder (OAB)
Analgesic Properties
Anti-Inflammatory Potential
Neuroprotection and Neurodegenerative Disorders
Gastrointestinal Disorders
Potential Anticancer Activity
Mecanismo De Acción
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable for various applications, such as drug discovery, materials science, and biological studies .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to diverse therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Propiedades
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-14(12-15-10-11-24-13-15)22-21(23)20-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)20/h2-11,13-14,20H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVORUBHODRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2870356.png)


![1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2870361.png)
![1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B2870363.png)
![2-(4-Trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B2870364.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2870370.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2870371.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2870372.png)
![Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2870375.png)
![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine](/img/structure/B2870377.png)
![3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole](/img/structure/B2870378.png)
